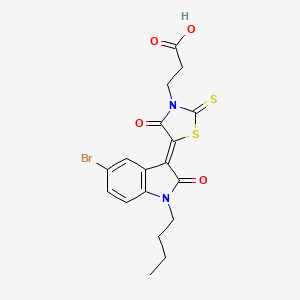

3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

説明

This compound (CAS: 618076-93-0) is a brominated indole-based thiazolidinone derivative with a propanoic acid side chain. Its structure features:

- A 4-oxo-2-thioxothiazolidinone ring, contributing to hydrogen-bonding and metal-chelating capabilities.

- A propanoic acid substituent, enhancing solubility and enabling salt formation for pharmaceutical applications. Synthesis typically involves condensation of 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid with 5-bromo-1-butyl-2-oxoindoline-3-carbaldehyde under acidic conditions . Safety protocols emphasize avoiding heat and ignition sources due to thermal instability .

特性

CAS番号 |

618076-93-0 |

|---|---|

分子式 |

C18H17BrN2O4S2 |

分子量 |

469.4 g/mol |

IUPAC名 |

3-[(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

InChI |

InChI=1S/C18H17BrN2O4S2/c1-2-3-7-20-12-5-4-10(19)9-11(12)14(16(20)24)15-17(25)21(18(26)27-15)8-6-13(22)23/h4-5,9H,2-3,6-8H2,1H3,(H,22,23)/b15-14- |

InChIキー |

XYSCCMLLLPMVHR-PFONDFGASA-N |

異性体SMILES |

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O |

正規SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multiple steps. The initial step often includes the bromination of an indoline derivative, followed by the formation of the thioxothiazolidinone ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

化学反応の分析

科学研究への応用

3-(5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-4-オキソ-2-チオキソチアゾリジン-3-イル)プロパン酸は、いくつかの科学研究への応用があります。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: この化合物は、抗菌作用や抗がん作用を含む、潜在的な生物活性について研究されています。

医学: 治療薬としての可能性を探求する研究が進められています。

科学的研究の応用

3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

作用機序

類似化合物の比較

類似化合物

独自性

類似化合物と比較して、3-(5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-4-オキソ-2-チオキソチアゾリジン-3-イル)プロパン酸は、官能基のユニークな組み合わせによって際立っています。 プロパン酸基の存在は、化学反応と潜在的な生物活性における多様性に加わります.

類似化合物との比較

Structural Analogues with Varying Indole Substituents

(a) 3-(5-(3-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylpropanoic acid (Compound 18)

- Key differences : Replaces the bromoindole moiety with a 3-bromobenzylidene group.

- Synthesis : Prepared via L-phenylalanine-derived rhodanine intermediates .

(b) 5-((1-Methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one Derivatives

- Key differences: Substitutes bromoindole with methyl-indole and uses benzoic acid instead of propanoic acid.

- Impact: The methyl group increases lipophilicity, while benzoic acid may reduce solubility compared to propanoic acid.

- Biological Relevance : Demonstrated antibacterial/antifungal activity, highlighting the role of indole substituents in bioactivity .

Variants with Modified Alkyl Chains

(a) (5Z)-5-(5-Bromo-2-oxo-1-propylindol-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one

- Key differences: Uses a propyl chain on the indole nitrogen and isopropyl on the thiazolidinone ring.

- Impact: Shorter alkyl chains (propyl vs. butyl) may reduce membrane permeability but improve metabolic stability.

(b) 3-Allyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

- Key differences: Replaces the propanoic acid with an allyl group.

Derivatives with Alternative Acid Moieties

(a) 3-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic Acids

- Key differences: Retains the propanoic acid but varies the arylidene group (e.g., benzaldehyde derivatives).

- Impact : Arylidene substituents influence π-stacking interactions; electron-withdrawing groups (e.g., nitro) enhance electrophilicity, while electron-donating groups (e.g., methoxy) improve stability .

(b) Benzoic Acid Derivatives

- Example : (Z)-3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid.

- Impact: The bulkier benzoic acid may hinder target binding compared to propanoic acid, though aromaticity could enhance affinity for hydrophobic pockets .

Comparative Data Table

生物活性

3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The compound consists of several key structural components:

- Indolin scaffold : Provides a basis for various biological interactions.

- Thiazolidin ring : Imparts additional reactivity and biological activity.

- Bromo substituent : Enhances the compound's reactivity and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to 3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with thiazolidin structures possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Activity Level |

|---|---|---|

| 5-Bromoindoline | S. aureus, E. coli | Moderate |

| Thiazolidinones | Bacillus subtilis, Aspergillus niger | High |

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Compounds containing indolin and thiazolidine functionalities have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that thiazolidin derivatives can induce apoptosis in cancer cells via multiple mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of 3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid on human cancer cell lines (e.g., HeLa and MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. Preliminary investigations suggest that similar thiazolidine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This activity could be beneficial in treating inflammatory diseases.

Table 2: Inflammatory Response Modulation

| Compound Name | Mechanism of Action | Effect |

|---|---|---|

| Thiazolidine Derivatives | Inhibition of TNF-alpha production | Anti-inflammatory |

| Indoline Derivatives | Reduction of IL-6 levels | Anti-inflammatory |

The precise mechanism through which 3-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological macromolecules such as proteins and nucleic acids, leading to altered cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。